Product packaging for rac-1,2-Dipalmitoylglycerol-d5(Cat. No.:CAS No. 944709-32-4)

rac-1,2-Dipalmitoylglycerol-d5

Cat. No.: B588343
CAS No.: 944709-32-4
M. Wt: 573.955
InChI Key: JEJLGIQLPYYGEE-YYRBTATQSA-N
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Description

The Significance of Diacylglycerols (DAGs) in Cellular Processes

Diacylglycerols (DAGs) are a class of glycerolipids that play a central and multifaceted role in cell biology. nih.govum.esnumberanalytics.com These simple lipids, consisting of a glycerol (B35011) backbone esterified to two fatty acid chains, are far more than mere structural components of cell membranes or intermediates in lipid metabolism. nih.govum.esnumberanalytics.comnumberanalytics.com Their functions are critical for maintaining cellular homeostasis, and disruptions in DAG metabolism are implicated in a variety of diseases, including cancer, metabolic disorders like diabetes, and immune system disorders. um.esnumberanalytics.comoup.com

One of the most critical functions of DAGs is their role as second messengers in intracellular signaling pathways. um.esnumberanalytics.commdpi.comnumberanalytics.com Upon generation at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), DAGs activate a family of enzymes known as protein kinase C (PKC). nih.govnumberanalytics.comnumberanalytics.comnumberanalytics.com The activation of PKC by DAG initiates a cascade of downstream phosphorylation events that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, apoptosis, and immune responses. numberanalytics.comnumberanalytics.commdpi.comnumberanalytics.com

Beyond their signaling functions, DAGs are key metabolic intermediates at the crossroads of lipid synthesis and breakdown. nih.govoup.commdpi.com They serve as the direct precursors for the synthesis of major phospholipids, such as phosphatidylethanolamine (B1630911) (PtdEtn) and phosphatidylcholine (PtdCho), which are essential for membrane biogenesis. um.es Furthermore, DAGs can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), the primary form of energy storage in cells. um.esmdpi.com Conversely, TAGs can be hydrolyzed by lipases to release DAGs, highlighting their central position in lipid homeostasis. um.esmdpi.com This dynamic interplay between DAG generation and consumption is tightly regulated to ensure the proper functioning of both metabolic and signaling networks within the cell. nih.govum.es

Rationale for Stable Isotope Labeling in Lipidomics and Metabolomics

The study of lipids and metabolites, known as lipidomics and metabolomics, respectively, relies heavily on analytical techniques capable of providing detailed quantitative and structural information. Stable isotope labeling has become an indispensable technique in this field, offering a powerful way to trace the metabolic fate of molecules and accurately quantify them in complex biological samples. nih.govmdpi.com Unlike radioactive isotopes, stable isotopes (such as deuterium (B1214612), ¹³C, or ¹⁵N) are non-radioactive, making them safe for a wide range of studies, including those in humans. nih.govcreative-proteomics.com

The fundamental principle of stable isotope labeling is that isotopically labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts ("tracees") and are metabolized in the same way by cells. nih.gov However, their difference in mass allows them to be distinguished by mass spectrometry (MS). nih.govspectroscopyonline.com This enables researchers to perform "flux analysis," which tracks the movement of atoms from a labeled precursor through various metabolic pathways to its resulting metabolites. mdpi.comcreative-proteomics.com By introducing a labeled compound like a deuterated fatty acid into a system, scientists can directly measure the rates of lipid biosynthesis, conversion, and degradation, providing a dynamic view of metabolic processes that cannot be obtained from static measurements alone. nih.govmdpi.com

In quantitative lipidomics, stable isotope-labeled lipids, such as rac-1,2-Dipalmitoylglycerol-d5, serve as ideal internal standards. metabolomicscentre.canih.gov When analyzing a sample, a known amount of the deuterated standard is "spiked" into the biological extract. nih.govlipidmaps.org Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte of interest, it experiences the same extraction efficiency and ionization response in the mass spectrometer. lipidmaps.orgresearchgate.net By comparing the signal intensity of the endogenous (unlabeled) lipid to the known concentration of the co-eluting deuterated (labeled) standard, researchers can achieve highly accurate and precise quantification, correcting for variations that can occur during sample preparation and analysis. metabolomicscentre.canih.govlipidmaps.org This stable isotope dilution method is considered a gold standard for quantitative mass spectrometry. nih.gov

Overview of this compound as a Research Tool

This compound is a synthetically produced, deuterium-labeled glycerolipid that serves as a crucial tool in lipid research. It is a deuterated analog of 1,2-Dipalmitoylglycerol, a naturally occurring diacylglycerol. The structure consists of a racemic glycerol backbone with two palmitic acid (C16:0) chains attached at the sn-1 and sn-2 positions. Critically, five deuterium atoms (d5) are incorporated into the molecule, providing a distinct mass signature that allows it to be differentiated from its natural, unlabeled counterpart by mass spectrometry. scbt.com

The primary application of this compound is as an internal standard for the quantification of diacylglycerols in complex biological samples using GC- or LC-MS. caymanchem.com Its structural similarity to endogenous dipalmitoylglycerol ensures that it behaves identically during extraction and analysis, enabling precise measurement of the endogenous compound's concentration. nih.govlipidmaps.org

Furthermore, its unique isotopic label allows it to be used as a tracer in metabolic studies. Researchers can introduce this compound to cells or organisms to track its incorporation into various lipid species, such as triglycerides or phospholipids. This provides direct insight into the dynamics of lipid metabolism, enzymatic hydrolysis, and signal transduction pathways involving diacylglycerols. The stability of the deuterium label ensures that it does not interfere with the biochemical processes being studied, making it an invaluable tool for elucidating the complex roles of diacylglycerols in health and disease.

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 944709-32-4 scbt.com
Molecular Formula C₃₅H₆₃D₅O₅ scbt.com
Molecular Weight 573.94 g/mol scbt.com
Isotopic Purity ≥95%
Synonyms rac-1,2-Dihexadecanoyl-glycerol-d5N/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H68O5 B588343 rac-1,2-Dipalmitoylglycerol-d5 CAS No. 944709-32-4

Properties

IUPAC Name

(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-YYRBTATQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Analytical Applications of Rac 1,2 Dipalmitoylglycerol D5 in Quantitative Lipidomics

Mass Spectrometry-Based Quantification of Diacylglycerols

Quantitative lipidomics aims to accurately measure the amounts of lipid species within a biological system, which is crucial for understanding their roles in health and disease. researchgate.net Diacylglycerols (DAGs) are a class of glycerolipids that are challenging to quantify due to their low abundance, lack of a permanent charge, and the existence of numerous isobaric species (molecules with the same mass but different structures). nih.govlipidmaps.org Mass spectrometry (MS), coupled with chromatographic separation, has become the primary tool for this purpose, and the use of stable isotope-labeled internal standards is fundamental to achieving accuracy and precision. ahajournals.orglipidmaps.orgnih.gov rac-1,2-Dipalmitoylglycerol-d5, a deuterated analogue of a common DAG species, serves as an essential tool in these advanced analytical workflows.

The "gold standard" for quantitative mass spectrometry is the stable isotope dilution method, which relies on the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. lipidmaps.orgnih.govuni-graz.at this compound is a synthetic glycerolipid containing two palmitic acid chains and, critically, five deuterium (B1214612) atoms on the glycerol (B35011) backbone. This labeling increases its mass, allowing it to be distinguished from its endogenous, non-labeled counterpart by the mass spectrometer, while ensuring it has nearly identical chemical and physical properties. lipidmaps.org

In both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), this deuterated standard is added to a sample at a known concentration at the earliest stage of sample preparation. lipidmaps.orgnih.gov Because the standard and the endogenous analyte behave identically during extraction, derivatization (for GC-MS), and chromatographic separation, any sample loss or variation during these steps affects both compounds equally. lipidmaps.orgnih.gov During MS analysis, the ratio of the signal intensity of the endogenous DAG to the known amount of the deuterated internal standard allows for precise and accurate quantification, effectively correcting for experimental variability. lipidmaps.orgcaymanchem.com This approach is critical for reliably measuring DAGs in complex biological matrices like plasma, serum, and tissues. researchgate.netacs.org

The primary goal of sample preparation in lipidomics is to efficiently extract lipids from a biological matrix while removing interfering substances like proteins and salts. researchgate.netmdpi.com The choice of extraction method can significantly impact the recovery of different lipid classes. mdpi.comupce.cz Deuterated standards such as this compound are indispensable for evaluating and optimizing these protocols. researchgate.netresearchgate.net By adding the standard before extraction, analysts can compare different methods—such as the Folch, Bligh & Dyer, or methyl-tert-butyl ether (MTBE) protocols—to determine which provides the highest and most consistent recovery for DAGs. acs.orgupce.cz The process efficiency, which accounts for both extraction recovery and matrix effects, can be calculated by comparing the signal of the standard in a pre-spiked sample to its signal in a neat solution. upce.cz This enables the selection of a protocol that minimizes analyte loss and maximizes data quality for high-throughput and clinical studies. acs.orgresearchgate.net

Table 1: Comparison of Common Lipid Extraction Protocols This table outlines common lipid extraction methods used in lipidomics, for which a deuterated internal standard like this compound would be used to validate recovery and efficiency.

Extraction Protocol Solvent System Primary Application / Characteristics Reference
Folch Chloroform (B151607) / Methanol (B129727) / Water A classic, robust method for total lipid extraction from animal tissues. Involves a biphasic separation. dokumen.pub mdpi.comupce.czdokumen.pub
Bligh & Dyer Chloroform / Methanol / Water A modification of the Folch method using a lower solvent-to-sample ratio, suitable for smaller sample volumes. dokumen.pub acs.orgdokumen.pub
Methyl-tert-butyl ether (MTBE) MTBE / Methanol / Water A safer and faster alternative to chloroform-based methods, providing a distinct two-phase separation. acs.org acs.org
Isopropanol (IPA) Precipitation Isopropanol A simple protein precipitation method often used for high-throughput plasma lipid profiling. researchgate.net researchgate.net

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique used on triple quadrupole or QTRAP instruments that provides exceptional sensitivity and selectivity for quantifying specific molecules in a complex mixture. acs.orgahajournals.org An MRM experiment monitors a specific "transition" where a precursor ion (the mass of the ionized DAG molecule) is selected and fragmented, and then a specific product ion (a characteristic fragment) is detected. lipidmaps.orgnih.gov

For DAGs, the precursor ion corresponds to the mass of a specific molecular species (e.g., DAG 32:0 for dipalmitoylglycerol), and the product ion is often a fragment representing the neutral loss of one of the fatty acyl chains. nih.gov To develop a robust MRM assay, specific transitions must be identified for each endogenous DAG and its corresponding deuterated internal standard (e.g., this compound). acs.orgresearchgate.net The internal standard's transition will have a higher precursor mass but may yield the same product ion. By monitoring these pairs of transitions, the instrument can specifically quantify dozens of DAG species in a single run with high confidence and accuracy. acs.orgahajournals.orgresearchgate.net This targeted approach is essential for biomarker discovery and validation where precise measurement of specific lipids is required. researchgate.net

Table 2: Example MRM Transitions for DAG Profiling Using a Deuterated Standard This table illustrates the concept of MRM transitions for an endogenous diacylglycerol and its corresponding d5-labeled internal standard.

Analyte Lipid Species Precursor Ion (m/z) Product Ion (m/z) Description
Endogenous DAG 1,2-Dipalmitoylglycerol (DAG 16:0/16:0) 569.5 [M+NH₄]⁺ 313.3 Transition monitors the precursor ammonium (B1175870) adduct and the product ion corresponding to the loss of one palmitic acid chain.
Internal Standard This compound 574.5 [M+d5+NH₄]⁺ 313.3 The precursor ion is 5 mass units higher due to deuterium labeling, but it can produce the same characteristic product ion upon fragmentation.

Isotope Dilution Mass Spectrometry (IDMS) is the analytical principle that underpins the use of standards like this compound. lipidmaps.orgnih.gov It is considered a definitive method of the highest metrological order because it relies on measuring the ratio of an analyte to its isotopically labeled form, which corrects for many sources of analytical error. biorxiv.org

For absolute quantification, a calibration curve is generated by preparing a series of standards containing a fixed amount of the deuterated internal standard (e.g., this compound) and varying, known concentrations of the non-labeled, endogenous analyte. lipidmaps.orgnih.gov These calibration standards are analyzed by LC-MS/MS or GC-MS, and a curve is plotted showing the ratio of the analyte signal to the internal standard signal versus the analyte concentration. nih.gov This curve establishes a linear response range. nih.govscience.gov When the biological sample (with the same fixed amount of internal standard added) is analyzed, the measured signal ratio is used to calculate the exact concentration of the endogenous DAG by interpolating from the calibration curve. lipidmaps.orgnih.gov This process ensures that the quantification is accurate and reproducible across a wide dynamic range. uni-graz.atscience.gov

Table 3: Illustrative Calibration Curve Data for DAG Quantification This table shows hypothetical data used to generate a calibration curve for quantifying an endogenous DAG using a fixed concentration of this compound as the internal standard.

Calibration Point Analyte Conc. (ng/mL) Internal Standard Conc. (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1 1 50 2,100 105,000 0.02
2 5 50 10,250 102,500 0.10
3 25 50 55,000 110,000 0.50
4 100 50 204,000 102,000 2.00
5 250 50 512,500 102,500 5.00

The matrix effect is a major challenge in mass spectrometry, especially when analyzing samples from complex biological sources like plasma or tissue extracts. mdpi.comupce.cz It refers to the alteration (suppression or enhancement) of the ionization efficiency of a target analyte due to the presence of co-eluting, unobserved components from the sample matrix. universiteitleiden.nlchromforum.org This can lead to significant inaccuracies in quantification. nih.gov

An ideal internal standard, such as this compound, co-elutes with its endogenous counterpart. universiteitleiden.nl Therefore, it experiences the exact same ionization suppression or enhancement effects from the matrix. universiteitleiden.nlnih.gov By calculating the ratio of the analyte's signal to the internal standard's signal, these matrix-induced variations are effectively cancelled out. lipidmaps.orguniversiteitleiden.nl This normalization is crucial for achieving reliable and reproducible results, particularly when comparing lipid levels across different samples or large patient cohorts where matrix composition can vary. mdpi.comupce.cz

Table 4: Role of this compound in Mitigating Analytical Variability This table summarizes how the use of a deuterated internal standard addresses common sources of error in MS-based lipid analysis.

Source of Analytical Error How the Internal Standard Compensates Reference
Inconsistent Sample Extraction The standard is added before extraction and is lost at the same rate as the analyte, preserving the ratio. lipidmaps.orgnih.gov
Pipetting/Volume Inaccuracies Errors in sample volume affect both the analyte and the standard proportionally, so the ratio remains constant. lipidmaps.org
Ion Suppression/Enhancement The standard co-elutes and experiences the same matrix effects as the analyte, allowing the effects to be normalized out. upce.czuniversiteitleiden.nlnih.gov
Instrument Signal Drift Fluctuations in detector sensitivity over an analytical run affect both signals simultaneously, stabilizing the ratio. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) Methodologies[3],

Calibration Curve Generation and Validation with Deuterated Analogues[3],

Chromatographic Separation Techniques Integrated with MS

The integration of chromatographic separation with mass spectrometry (MS) is a cornerstone of modern lipidomics, enabling the detailed analysis of complex lipid mixtures. The use of deuterated standards, such as this compound, is critical for accurate quantification and identification of lipid species.

High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with MS has become a primary tool for the comprehensive analysis of diacylglycerols (DAGs). acs.orgnih.gov The development of robust HPLC methods is essential for separating DAG isomers and quantifying them accurately, often employing deuterated internal standards like this compound. csic.es

Method development often involves optimizing several parameters to achieve the desired separation and sensitivity. Reversed-phase chromatography, utilizing columns like C18, is frequently employed for the separation of DAGs based on their fatty acyl chain length and degree of unsaturation. frontiersin.org For instance, a typical gradient elution might start with a high percentage of an aqueous mobile phase and gradually increase the proportion of an organic solvent like methanol or acetonitrile. researchgate.net This allows for the sequential elution of different lipid classes and species.

To enhance ionization efficiency and sensitivity in MS detection, additives such as ammonium formate (B1220265) or formic acid are commonly included in the mobile phases. researchgate.net Diacylglycerols, being neutral lipids, are often detected as ammonium adducts [M+NH4]+ in positive ion electrospray ionization (ESI) mode. researchgate.net Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is then used to specifically detect and quantify the target analytes by monitoring characteristic precursor-to-product ion transitions. researchgate.net

Derivatization can be a key step in HPLC method development for DAG analysis. While not always necessary, it can improve chromatographic separation and detection sensitivity. nih.gov For example, derivatizing the free hydroxyl group of DAGs can prevent acyl migration and allow for the distinct analysis of 1,2- and 1,3-DAG isomers. nih.gov

The use of this compound as an internal standard is crucial for correcting for variations in sample extraction, processing, and instrument response. csic.es By adding a known amount of the deuterated standard to the sample prior to analysis, the endogenous levels of dipalmitoylglycerol and other DAG species can be accurately quantified by comparing their peak areas to that of the internal standard. researchgate.net

Table 1: HPLC Method Parameters for Diacylglycerol Analysis

Parameter Typical Conditions Purpose
Column Reversed-phase C8 or C18 (e.g., 150 x 2.1 mm, 1.7 µm) Separation based on hydrophobicity
Mobile Phase A Water with 0.1% formic acid and 1.5mM ammonium formate Aqueous component for gradient elution
Mobile Phase B Methanol or Acetonitrile/Isopropanol with 0.15% formic acid and 2mM ammonium formate Organic component for eluting lipids
Gradient Increasing percentage of Mobile Phase B over time Sequential elution of lipid species
Flow Rate 0.2 - 1.0 mL/min Controls retention time and separation
Injection Volume 2 - 100 µL Amount of sample introduced
Detection ESI-MS/MS (MRM mode) Sensitive and specific quantification
Ionization Mode Positive Ion Mode ([M+NH4]+) Formation of detectable ions

This table presents a generalized summary of HPLC conditions. Specific parameters may vary based on the exact application and instrumentation. researchgate.netcsic.es

Gas Chromatography (GC) Applications for Derivatized Diacylglycerols.acs.orgrsc.org

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of diacylglycerols, particularly after derivatization to increase their volatility. restek.com The use of deuterated internal standards is also a common practice in GC-MS to ensure accurate quantification. nih.gov

Prior to GC analysis, the polar hydroxyl group of diacylglycerols must be derivatized to form more volatile, non-polar derivatives. nih.gov A common derivatization method is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Another approach involves the formation of fatty acid methyl esters (FAMEs) through transesterification, which can then be analyzed by GC-MS. nih.gov Phenylboronic acid can also be used to create volatile derivatives. restek.com

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up over the course of the analysis to elute compounds with increasing boiling points. concawe.eu

Electron ionization (EI) is a common ionization technique used in GC-MS. While EI can cause extensive fragmentation of the analyte, which can be useful for structural elucidation, it may reduce the abundance of the molecular ion, impacting sensitivity. nih.gov Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant molecular ion, which can be advantageous for quantitative analysis. mdpi.com

The use of a deuterated standard like this compound, which is derivatized alongside the endogenous lipids, allows for the correction of any variability during the derivatization and analytical process, leading to reliable quantification. nih.gov

Table 2: GC-MS Parameters for Derivatized Diacylglycerol Analysis

Parameter Typical Conditions Purpose
Derivatization Agent BSTFA (for TMS ethers), Methanolic HCl (for FAMEs) Increases volatility for GC analysis
Column Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) Separation based on boiling point and polarity
Carrier Gas Helium or Hydrogen Mobile phase for carrying analytes through the column
Oven Program Temperature ramp (e.g., 150°C to 320°C) Elution of compounds with different volatilities
Injection Mode Splitless or Split Introduction of the sample onto the column
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) Ionization of analytes for MS detection
Detection Mass Spectrometry (Scan or SIM mode) Identification and quantification of analytes

This table provides a general overview of GC-MS conditions. Specific parameters will be optimized for each particular analysis. restek.comnih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Lipid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural and quantitative information about molecules. In lipidomics, the use of deuterated lipids like this compound offers unique advantages for both structural elucidation and quantitative assessment.

Structural Elucidation via 2H and 13C NMR of Deuterated Lipids.acs.org

Deuterium (²H) and Carbon-13 (¹³C) NMR are invaluable for determining the precise structure and conformation of lipids. The incorporation of deuterium at specific positions in a lipid molecule, as in this compound, provides a powerful probe for structural studies.

²H NMR is particularly useful for investigating the order and dynamics of lipid acyl chains in membrane environments. nih.govcore.ac.uk The deuterium nucleus has a quadrupole moment, and its NMR signal is sensitive to the local electronic environment and molecular motion. core.ac.uk In a lipid bilayer, the quadrupolar splitting observed in the ²H NMR spectrum of a deuterated lipid provides a direct measure of the segmental order parameter (SCD) along the acyl chain. core.ac.uk This allows for the detailed characterization of membrane fluidity and the effects of other molecules, such as cholesterol or proteins, on membrane structure. core.ac.ukedpsciences.org The absence of proton signals in the deuterated regions of the ¹H NMR spectrum can confirm the successful labeling.

¹³C NMR provides information about the carbon skeleton of a molecule. bhu.ac.in Each chemically distinct carbon atom in a lipid molecule gives rise to a separate resonance in the ¹³C NMR spectrum, with its chemical shift being indicative of its local chemical environment. bhu.ac.in While the low natural abundance of ¹³C (1.1%) can be a limitation, modern NMR techniques, including the use of high-field magnets and advanced pulse sequences, have largely overcome this challenge. nih.gov In the context of this compound, ¹³C NMR can be used to confirm the positions of the palmitoyl (B13399708) chains on the glycerol backbone. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to correlate the signals of directly bonded and long-range coupled carbon and proton nuclei, respectively, providing unambiguous structural assignments. researchgate.net

Table 3: Key NMR Parameters for Structural Elucidation of Deuterated Lipids

NMR Technique Information Gained Relevance to this compound
¹H NMR Proton environment and coupling Confirm absence of protons at deuterated positions
²H NMR Molecular order and dynamics Study membrane properties and lipid packing
¹³C NMR Carbon skeleton and chemical environment Verify the positions of the acyl chains
2D NMR (HSQC, HMBC) Connectivity between nuclei Unambiguous assignment of all ¹H and ¹³C signals

This table summarizes the application of different NMR techniques for the structural analysis of deuterated lipids. nih.govcore.ac.ukbhu.ac.inresearchgate.net

Quantitative NMR (qNMR) for Deuterated Lipid Purity and Concentration Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the concentration and purity of a substance without the need for a calibration curve from the same substance. emerypharma.comresolvemass.ca This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. fujifilm.com

For the purity and concentration assessment of this compound, ¹H qNMR is a particularly powerful tool. The analysis is typically performed by accurately weighing the deuterated lipid and a certified internal standard of known purity into an NMR tube and dissolving them in a deuterated solvent. emerypharma.com The internal standard should have at least one signal that is well-resolved from the signals of the analyte. By comparing the integral of a specific signal from the analyte to the integral of a known signal from the internal standard, the purity and/or concentration of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = integral value

N = number of protons for the integrated signal

MW = molecular weight

m = mass

P = purity of the standard

analyte = this compound

std = internal standard

Careful selection of experimental parameters, such as a sufficiently long relaxation delay, is crucial to ensure that all signals are fully relaxed and the resulting integrals are accurate. emerypharma.com qNMR is a non-destructive technique, which allows the sample to be recovered and used for other analyses. resolvemass.ca It is a highly accurate and precise method for determining the purity and concentration of deuterated lipids like this compound, which is essential for its use as a reliable internal standard in quantitative lipidomics studies. bruker.combwise.kr

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,2-Dipalmitoylglycerol
Diacylglycerols (DAGs)
1,3-Diacylglycerols
Cholesterol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Trimethylsilyl (TMS)
Fatty acid methyl esters (FAMEs)
Phenylboronic acid
rac 1-Oleoyl-2,3-dipalmitoyl Glycerol
Cer(d18:1,17:0)

Mechanistic Investigations of Diacylglycerol Metabolism Using Stable Isotope Tracers

Tracing Metabolic Fluxes in Lipid Synthesis and Turnover

Stable isotope tracers like rac-1,2-Dipalmitoylglycerol-d5 are instrumental in quantifying the dynamic nature of lipid metabolism, providing insights that static measurements of lipid concentrations cannot. nih.govresearchgate.net By introducing this labeled compound, researchers can distinguish between pre-existing lipid pools and newly synthesized or transformed molecules, offering a clearer picture of metabolic fluxes in response to various physiological and pathological conditions. eurisotop.commdpi.com

The de novo synthesis of diacylglycerols is a fundamental process in lipid metabolism, creating the backbone for more complex lipids like triacylglycerols and phospholipids (B1166683). nih.govnih.govresearchgate.net This pathway begins with the esterification of fatty acids to a glycerol-3-phosphate backbone, ultimately forming phosphatidic acid (PA). nih.govresearchgate.net PA is then dephosphorylated to yield DAG. nih.govresearchgate.net

The use of this compound and other stable isotope tracers allows for the detailed investigation of this pathway in various models. By tracking the incorporation of the labeled glycerol (B35011) backbone, researchers can quantify the rate of de novo DAG synthesis and its subsequent conversion to other lipids. mdpi.com For instance, studies in yeast have shown that the endoplasmic reticulum is a primary site for de novo DAG synthesis. nih.gov In mammalian cells, this pathway is crucial for maintaining lipid homeostasis and is implicated in various metabolic diseases. nih.govplos.org

Table 1: Application of Stable Isotope Tracers in Studying De Novo Diacylglycerol Synthesis This table is interactive. You can sort and filter the data.

Tracer Model System Key Finding Reference
This compoundGeneral metabolic studiesEnables precise tracking of DAG in metabolic and signal transduction pathways.
13C-labeled glucoseHuman patientsDemonstrated upregulation of the pentose (B10789219) cycle pathway in lung cancer. nih.gov
13C18-oleic acidC57BL6 miceAllowed for the distinction between acute effects on dynamic lipid synthesis and steady-state effects. eurisotop.com
13C5-glutamineFumarate hydratase-deficient cellsQuantified cellular fluxomes and unveiled metabolites of the glutamine metabolic pathway. mdpi.com
[2H5]glycerolHumansUsed to measure whole-body glycerol production rate, a proxy for lipolysis. bioscientifica.combioscientifica.com

Diacylglycerol is a central hub in lipid metabolism, subject to various interconversion and remodeling reactions that alter its fatty acid composition and downstream functions. researchgate.net These pathways are critical for generating the diverse array of lipid species required for cellular processes. For example, DAG can be converted to phosphatidylcholine (PC), which can then be remodeled and converted back to a different species of DAG. nih.gov

Stable isotope tracers are essential for dissecting these complex interconversions. By following the fate of the labeled this compound, researchers can trace its transformation into other lipid classes and the subsequent reappearance of the labeled glycerol backbone in new DAG molecules with different fatty acid compositions. This approach has been used to study the tightly linked mechanism between PC hydrolysis and the synthesis of the betaine (B1666868) lipid diacylglyceryl-N,N,N-trimethylhomoserine (DGTS) in the fungus Cryptococcus neoformans during phosphate (B84403) starvation, demonstrating that the DAG backbone of PC is utilized for DGTS synthesis. plos.org

Table 2: Research Findings on Diacylglycerol Interconversion and Remodeling This table is interactive. You can sort and filter the data.

Organism/System Pathway Investigated Key Finding Reference
Cryptococcus neoformansPC to DGTS interconversionDuring phosphate starvation, the DAG backbone of PC is directly used to synthesize DGTS. plos.org
PlantsDe novo vs. PC-derived DAG synthesisThe fatty acid composition of PC-derived DAG can be substantially different from that of de novo synthesized DAG. nih.gov
Rhodosporidium toruloidesDAG and TAG interconversionManipulation of genes involved in the interconversion between DAG and TAG can promote the production of DAG. frontiersin.org
MCF-7 cellsDAG and PIP3 signalingThe interconversion of various lipids, including DAG, is achieved by specific kinases, phospholipases, and phosphatases. researchgate.net

Elucidating De Novo Diacylglycerol Synthesis Pathways in Cellular and Animal Models[2],[10],[11],[12],

Enzymatic Biotransformation Studies with this compound

The deuterated nature of this compound makes it an excellent substrate for studying the kinetics and specificity of enzymes involved in DAG metabolism. The mass shift allows for the clear identification and quantification of the products of enzymatic reactions.

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), a key step in both terminating DAG signaling and regulating lipid metabolism. nih.govmdpi.com Different DGK isoforms exhibit distinct substrate specificities, which contributes to their diverse cellular roles. researchgate.netnih.gov

Studies using various DAG analogs have revealed that the fatty acid composition of DAG significantly influences its phosphorylation by DGKs. For example, DGKε shows a strong preference for DAG species containing an arachidonoyl acyl chain at the sn-2 position. nih.gov In contrast, 1,2-dipalmitoylglycerol is generally a poor substrate for many DGK isoforms. nih.gov The use of this compound in kinetic assays allows for the precise measurement of the enzymatic activity of different DGKs towards this specific saturated DAG species. Furthermore, DGK isoforms exhibit a high degree of stereospecificity, preferentially phosphorylating the 1,2-sn-isomer over the 2,3-sn-isomer. acs.orgacs.org

Table 3: Substrate Specificity of Diacylglycerol Kinase Isoforms This table is interactive. You can sort and filter the data.

DGK Isoform Substrate Preference Key Finding Reference
DGKεPrefers arachidonoyl (20:4) at sn-2Shows less preference for the acyl chain at the sn-1 position. nih.govnih.gov
DGKεPoor substrate: 16:0/16:0-DAG16:0/18:1-DAG and 18:1/18:1-DAG are also poor substrates. nih.gov
DGKα, ζ, εHigh stereospecificityPreferentially phosphorylate 1,2-dioleoylglycerol over 2,3-dioleoylglycerol. acs.orgacs.org
MuLKLow stereospecificityPhosphorylates 1,2-dioleoylglycerol only ~2-3 times more rapidly than 2,3-dioleoylglycerol. acs.org

Lipases and acyltransferases are another class of enzymes that metabolize diacylglycerols. Lipases hydrolyze the ester bonds of DAGs, releasing fatty acids and glycerol, while acyltransferases transfer fatty acids to or from DAGs. The use of deuterated substrates like this compound can aid in characterizing the activity and specificity of these enzymes. nih.govpnas.org

For instance, phospholipid:diacylglycerol acyltransferase (PDAT) is a multifunctional enzyme that can synthesize triacylglycerol (TAG) through the transacylation of DAG. nih.gov It also exhibits lipase (B570770) activity towards various lipid substrates. nih.gov Similarly, adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of TAGs, which involves DAG as an intermediate. pnas.org Studies have shown that these enzymes have distinct specificities for the fatty acid composition and position on the glycerol backbone. pnas.org The use of a deuterated substrate like this compound would allow for the precise determination of the rates of hydrolysis and transacylation catalyzed by these and other lipases and acyltransferases.

Table 4: Activities of Lipases and Acyltransferases on Diacylglycerol This table is interactive. You can sort and filter the data.

Enzyme Function Substrate(s) Key Finding
Phospholipid:diacylglycerol acyltransferase (PDAT)TAG synthesis, membrane lipid turnoverDAG, phospholipids, galactolipidsPossesses both acyltransferase and lipase activities. nih.gov
Adipose triglyceride lipase (ATGL)TAG catabolismTAG, DAGExhibits both hydrolase and transacylase activities. pnas.org
Hormone-sensitive lipase (HSL)TAG catabolismTAG, DAGKey player in providing fatty acids as energy substrates. pnas.org
Diacylglycerol acyltransferase (DGAT)TAG synthesisDAG, fatty acyl-CoACatalyzes the final step in TAG synthesis. plos.orgresearchgate.net

Substrate Specificity and Kinetic Analysis of Diacylglycerol Kinases (DAGKs)[16],[17],

Elucidation of Lipid Signaling Pathways

Diacylglycerol is a critical second messenger that activates a variety of signaling proteins, most notably protein kinase C (PKC). researchgate.net The activation of these pathways regulates numerous cellular processes, including cell growth, differentiation, and apoptosis.

The use of this compound provides a powerful tool to investigate the role of specific DAG species in these signaling events. By introducing this labeled DAG, researchers can track its interaction with signaling proteins and its downstream effects. This approach allows for a more precise understanding of how the structure of DAG influences its signaling function. For example, while DAGs with unsaturated fatty acids are potent activators of PKC, saturated DAGs like 1,2-dipalmitoylglycerol are generally less effective. scbt.com By using the deuterated form, researchers can confirm the localization and metabolic fate of this specific DAG species during signaling experiments, ensuring that the observed effects are directly attributable to the introduced molecule.

Investigating Protein Kinase C (PKC) Activation Mechanisms Using Deuterated DAGs in Model Systems

The activation of Protein Kinase C (PKC) by DAG is a cornerstone of cellular signal transduction, regulating a vast array of physiological responses. Deuterated DAGs, such as this compound, serve as powerful tools in model systems to dissect the intricacies of this activation process. By mimicking the natural DAG, these labeled analogs can be introduced into systems like reconstituted lipid bilayers or cultured cells to probe the direct interactions required for PKC activation.

The primary advantage of using a deuterated version is the ability to trace the molecule's journey and interactions without altering its fundamental biochemical properties. Researchers can monitor how the labeled DAG incorporates into the cell membrane and its specific role in recruiting and allosterically activating different PKC isoforms. nih.gov While all typical C1 domains in conventional and novel PKC isoforms are targets for DAG, they exhibit different intrinsic affinities, which may control isoform-specific responses in cells. nih.gov

Studies using various biophysical techniques on model membranes have elucidated the synergistic effects of DAG and other lipids on PKC activity. For instance, research has shown that the combination of DAGs and fatty acids can synergistically increase PKC activity by altering the physical properties of the lipid bilayer. mdpi.com The use of a labeled compound like this compound in such systems would allow for precise quantification of the amount of DAG required to induce these structural changes and achieve PKC activation.

While specific studies detailing the use of this compound to uncover novel mechanistic steps were not found in the reviewed literature, its application in these model systems is based on established principles of isotope tracing. The data table below conceptualizes how results from such an experiment could be presented, illustrating the compound's utility.

Table 1: Hypothetical PKC Activity in Response to Deuterated vs. Non-Deuterated DAG This table is illustrative and based on the established principles of PKC activation by DAG.

ActivatorConcentration (mol%)PKC IsoformRelative Activity (%)
Control (No DAG)0PKCα5
1,2-Dipalmitoylglycerol2PKCα100
This compound2PKCα98
Control (No DAG)0PKCε8
1,2-Dipalmitoylglycerol2PKCε100
This compound2PKCε99

Role of Deuterated DAGs as Second Messenger Probes in Cellular Responses

Beyond activating PKC, DAG is a central node in lipid metabolism, and its signaling must be precisely terminated. nih.gov Deuterated DAGs like this compound are invaluable as probes to trace the metabolic fate of this second messenger and understand its downstream cellular consequences. When introduced to cells, these labeled molecules enter the same metabolic pathways as their endogenous counterparts, including phosphorylation to phosphatidic acid (PA) by DAG kinases or acylation to form triacylglycerols (TAGs). nih.govnih.gov

The key utility of this compound in this context is as an internal standard for quantitative lipidomics using mass spectrometry. mdpi.comfrontiersin.org In studies of metabolic diseases like insulin (B600854) resistance, where DAG accumulation in tissues like the liver and muscle is implicated in impaired signaling, accurate quantification is crucial. pnas.orgjci.org By adding a known amount of d5-labeled DAG to a sample extract, researchers can correct for variations in lipid extraction and instrument response, allowing for precise measurement of endogenous DAG levels. mdpi.comportlandpress.com

For example, in studies investigating diet-induced insulin resistance, this compound has been used as an internal standard to quantify changes in hepatic DAG species in animal models. mdpi.com This allows for the correlation of specific DAG accumulations with the activation of particular PKC isoforms, such as PKCε, which is known to impair insulin receptor signaling. pnas.orgjci.org

Tracing the metabolic flux of the deuterated label itself provides further insight. By monitoring the appearance of the d5-label in downstream metabolites like d5-phosphatidic acid or d5-triacylglycerol over time, researchers can determine the rates of the enzymatic processes that regulate DAG signaling. This provides a dynamic view of cellular responses, revealing how quickly the DAG signal is generated and attenuated under various physiological or pathological conditions.

Table 2: Application of this compound in Lipidomic Analysis This table summarizes the role of the compound as an internal standard in published research.

Study FocusBiological MatrixAnalytical MethodRole of this compoundReference
Diet-induced insulin resistanceRat LiverUHPLC-qTOFInternal standard for DAG quantification mdpi.com
Diabetic NephropathyRat Kidney CortexUPLC-MS/MSInternal standard for DAG quantification frontiersin.org
Cardiometabolic Risk FactorsRat LiverNot specifiedInternal standard for lipid extraction

Biophysical and Structural Studies of Lipid Assemblies with Deuterated Components

Model Membrane Systems Incorporating rac-1,2-Dipalmitoylglycerol-d5

The study of lipid bilayers as a model for cellular membranes provides invaluable insights into the fundamental processes that govern cell life. The introduction of isotopically labeled lipids, such as this compound, has become a powerful tool for elucidating the structure and dynamics of these complex assemblies. The deuterium (B1214612) label offers a non-invasive probe for various spectroscopic techniques, enabling researchers to gain a deeper understanding of lipid behavior.

Preparation of Liposomes and Bilayers with Deuterated Diacylglycerols

The incorporation of this compound into model membrane systems, such as liposomes and planar bilayers, follows established protocols for lipid vesicle preparation. A common method involves the co-solution of the desired lipids, including the primary phospholipid (e.g., dipalmitoylphosphatidylcholine, DPPC) and the deuterated diacylglycerol, in a volatile organic solvent like chloroform (B151607) or a chloroform/methanol (B129727) mixture. This ensures a homogenous mixture of the lipid components at the molecular level.

The general procedure is as follows:

Lipid Film Formation: The organic solvent is evaporated under a stream of inert gas (e.g., nitrogen or argon), followed by a period under high vacuum to remove any residual solvent. This process results in the formation of a thin lipid film on the inner surface of the glass vessel.

Hydration: The lipid film is then hydrated with an aqueous buffer solution. This step is typically performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary phospholipid to facilitate the self-assembly of the lipids into multilamellar vesicles (MLVs).

Vesicle Unilamellarity: For many biophysical studies, large unilamellar vesicles (LUVs) are preferred. These are commonly produced from MLVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm). This process yields a population of vesicles with a relatively uniform size distribution.

The successful incorporation of this compound into the lipid bilayer can be verified using techniques like mass spectrometry, which can distinguish the deuterated lipid from its non-deuterated counterparts.

Influence of Deuterated DAGs on Lipid Phase Behavior and Dynamics using Spectroscopic Methods

The presence of diacylglycerols (DAGs) within a phospholipid bilayer can significantly alter its physical properties. Studies on the non-deuterated analog, 1,2-dipalmitoylglycerol, have shown that it can increase the phase transition temperature of phospholipids (B1166683) like dipalmitoylphosphatidylserine (B1226503) (DPPS). nih.gov This suggests a stabilization of the more ordered gel phase.

Differential Scanning Calorimetry (DSC) is a key technique used to investigate these phase transitions. A typical DSC thermogram for a pure phospholipid vesicle suspension shows a sharp endothermic peak at its Tm. The introduction of a DAG, such as this compound, is expected to broaden this transition and potentially shift it to higher temperatures, indicating an interaction between the two lipid species. At higher concentrations, DAGs can lead to lipid immiscibility and the formation of non-lamellar phases, such as the hexagonal II phase. nih.gov

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is another powerful tool to probe lipid phase behavior. In a lamellar bilayer, the restricted motion of the phosphate (B84403) headgroup of the phospholipids results in a characteristic broad, asymmetric spectrum with a low-field shoulder. The formation of non-lamellar phases, which allow for more isotropic motion, leads to narrower, more symmetric spectral lineshapes. nih.govku.dk The incorporation of this compound at concentrations above approximately 35 mol% in certain lipid mixtures can induce such a transition from a lamellar to a non-lamellar phase. nih.gov

Spectroscopic Probing of Membrane Structure and Dynamics

The true utility of this compound lies in its application as a specific probe in advanced spectroscopic techniques. The deuterium atoms on the glycerol (B35011) backbone provide a handle to directly observe the behavior of the DAG molecule within the membrane.

Deuterium NMR (²H NMR) for Lipid Order Parameter Determination

Deuterium (²H) NMR is a highly effective method for quantifying the orientational order and dynamics of lipid molecules within a bilayer. biorxiv.org The technique relies on the interaction of the nuclear quadrupole moment of the deuterium nucleus with the local electric field gradient. In an ordered environment like a lipid bilayer, this interaction results in a spectral splitting, known as the quadrupolar splitting (ΔνQ).

The magnitude of this splitting is directly proportional to the deuterium order parameter, SCD, which is defined as: SCD = ½ * <3cos²θ - 1> where θ is the angle between the carbon-deuterium (C-D) bond vector and the director of the bilayer (the axis perpendicular to the membrane surface), and the angle brackets denote a time and ensemble average. An SCD value of 0 corresponds to isotropic motion, while a value of -0.5 indicates a C-D bond oriented parallel to the bilayer normal.

By using this compound, the deuterium order parameters of the glycerol backbone of the DAG molecule can be directly measured. This provides unique information about the orientation and mobility of the DAG within the host membrane. It is expected that the order parameter of the DAG will be influenced by the surrounding lipid environment, including the type of phospholipid and the presence of other molecules like cholesterol.

The following table presents hypothetical ²H NMR quadrupolar splittings and calculated order parameters for this compound in a model DPPC membrane, illustrating the expected changes with temperature.

Temperature (°C)Deuterium PositionQuadrupolar Splitting (ΔνQ) (kHz)Order Parameter (SCD)
25 (Gel Phase)C1-D28.50.224
25 (Gel Phase)C2-D30.20.238
25 (Gel Phase)C3-D225.00.197
50 (Liquid Crystalline)C1-D14.80.116
50 (Liquid Crystalline)C2-D16.10.127
50 (Liquid Crystalline)C3-D212.50.098

This is an interactive data table. The values are representative and based on typical changes observed for lipid order parameters across the phase transition.

Neutron Scattering Applications for Membrane Structural Studies

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), are exceptionally well-suited for studying the structure and dynamics of lipid membranes. aip.orgresearchgate.net A key advantage of neutron scattering is the significant difference in the scattering length of hydrogen and deuterium. This allows for contrast variation studies, where selective deuteration of specific molecules or parts of molecules can make them "visible" or "invisible" to neutrons. aip.orgill.eu

The use of this compound in a membrane system composed of non-deuterated phospholipids dispersed in D₂O would allow for the direct determination of the location and distribution of the DAG molecules within the bilayer. SANS experiments could reveal whether the DAGs are randomly distributed or form clusters, and how their position changes in response to factors like temperature or the presence of membrane-active peptides.

Inelastic neutron scattering can provide information on the collective motions within the membrane, such as bending and thickness fluctuations. aps.org By selectively deuterating the DAG, it is possible to probe how its presence affects these collective dynamics, providing insights into the mechanical properties of the membrane.

The following table outlines potential neutron scattering experiments utilizing this compound and the information that could be obtained.

Experiment TypeSample CompositionInformation Gained
SANS This compound in hydrogenated phospholipid vesicles in D₂OLocation and distribution of DAG within the bilayer; potential for domain formation.
Neutron Reflectometry Supported lipid bilayer with this compound on a silicon substrateHigh-resolution structural information, including the transverse position of the DAG relative to the phospholipid headgroups.
Inelastic Neutron Scattering Perdeuterated phospholipid vesicles with hydrogenated rac-1,2-DipalmitoylglycerolEffect of DAG on the collective dynamics and elastic properties (e.g., bending rigidity) of the membrane.

This is an interactive data table outlining potential applications.

Emerging Research Avenues and Methodological Advancements

Development of Novel Analytical Platforms for Deuterated Lipids

The accurate analysis of deuterated lipids necessitates analytical platforms that can differentiate these labeled compounds from their endogenous, non-labeled counterparts and resolve complex isomeric mixtures. Recent advancements in mass spectrometry-based techniques have significantly enhanced these capabilities.

High-Resolution Ion Mobility Mass Spectrometry for Lipid Isomer Differentiation

Lipidomics presents a significant analytical challenge due to the large number of isomeric species that exist in biological samples. rsc.org Traditional methods like liquid chromatography-mass spectrometry (LC-MS) often struggle to distinguish between these isomers. chromatographyonline.com High-resolution ion mobility-mass spectrometry (HRIM-MS) has emerged as a powerful alternative for lipid analysis. rsc.orgchromatographyonline.com

Ion mobility spectrometry (IMS) adds a gas-phase separation dimension to mass spectrometry, separating ions based on their size, shape, and charge. cam.ac.uk This technique is particularly effective in separating lipid isomers, including those that differ only in the position of an acyl chain, the location of a double bond, or the geometry of a double bond. rsc.orgacs.org Differences in collision cross sections (CCS) of less than 1% can be enough for baseline separation, a level of resolution maintained even in complex biological mixtures. rsc.org

Recent developments have seen the coupling of HRIM systems, such as those using Structures for Lossless Ion Manipulation (SLIM) technology which extends the ion path, with high-resolution mass analyzers like quadrupole time-of-flight (QTOF). chromatographyonline.com This combination has proven successful in resolving isomeric phosphatidylcholine (PC) standards that differ in double-bond and stereospecific numbering (sn) positions. chromatographyonline.com The ability of HRIM-MS to resolve such closely related lipid isomers is fundamental for accurately tracking the metabolic fate of deuterated lipids like rac-1,2-Dipalmitoylglycerol-d5 and distinguishing them from native lipid pools.

Analytical ChallengeTraditional LimitationHRIM-MS SolutionKey Benefit
Lipid Isomerism LC-MS often fails to differentiate isomers. chromatographyonline.comSeparates ions based on shape and size in the gas phase. cam.ac.ukBaseline separation of isomers differing in acyl chain or double bond position/geometry. rsc.orgacs.org
Complex Mixtures Co-elution of isobaric species complicates analysis.Adds an orthogonal dimension of separation to MS. cam.ac.ukEnhanced peak capacity and spectral clarity. cam.ac.uk
Structural Elucidation Ambiguous identification based on mass-to-charge ratio alone.Provides collision cross-section (CCS) values, a unique physicochemical property. cam.ac.ukIncreased confidence in lipid identification. cam.ac.uk

Advanced Hyphenated Techniques for Comprehensive Lipid Profiling

To achieve comprehensive lipid profiling, researchers increasingly rely on advanced hyphenated techniques, which couple two or more analytical methods to enhance separation and detection. numberanalytics.comajrconline.org In lipidomics, the combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone methodology. numberanalytics.comnih.gov

The use of multi-dimensional LC systems (e.g., 2D-LC) and nano-LC devices hyphenated with high-resolution mass spectrometry (HRMS) facilitates high-throughput, accurate qualitative, and quantitative analysis of lipids. nih.gov Techniques such as reversed-phase LC (RPLC) are widely used due to their high separation efficiency and reproducibility. nih.gov

Furthermore, the integration of ion mobility spectrometry with LC-MS/MS (LC-IM-MS) provides an even greater level of separation and sensitivity. chromatographyonline.comnumberanalytics.com These powerful platforms are essential for analyzing complex biological samples where deuterated standards like this compound are used to trace metabolic pathways. numberanalytics.comajrconline.org The ability to separate the deuterated tracer from the multitude of other lipids and accurately measure its abundance is critical for obtaining meaningful biological insights.

Hyphenated TechniqueComponentsPrimary Application in Lipidomics
LC-MS/MS Liquid Chromatography, Tandem Mass SpectrometryWidely used for identification and quantification of lipids in complex samples. numberanalytics.comnumberanalytics.com
GC-MS Gas Chromatography, Mass SpectrometryAnalysis of volatile and semi-volatile lipid metabolites. numberanalytics.com
LC-IM-MS Liquid Chromatography, Ion Mobility Spectrometry, Mass SpectrometryOffers improved resolution and sensitivity, especially for isomeric lipids. chromatographyonline.comnumberanalytics.com
LC-NMR Liquid Chromatography, Nuclear Magnetic ResonanceProvides detailed structural information of separated lipids. ajrconline.org

Application of this compound in Preclinical Lipidomics Research

Deuterium-labeled lipids, such as this compound, are indispensable tools in preclinical lipidomics. Their key advantage lies in their chemical identity to their endogenous counterparts, while their mass difference allows them to be distinguished and quantified by mass spectrometry. nih.gov This enables precise tracking and quantification in metabolic studies without altering the biological processes under investigation.

Methodological Contributions to Disease Biomarker Discovery in Preclinical Models

In the quest for disease biomarkers, stable isotope-labeled internal standards are critical for accurate and reproducible quantification of lipids in complex biological matrices. caymanchem.com this compound serves as an ideal internal standard in mass spectrometry-based lipidomics for the discovery of biomarkers in preclinical models of disease. chalmers.selouisville.edu

By adding a known amount of the deuterated standard to a biological sample, variations in sample preparation and instrument response can be normalized. This stable isotope dilution method is a cornerstone of quantitative metabolomics. acs.org It allows for the reliable comparison of lipid levels across different sample groups (e.g., diseased vs. healthy), which is essential for identifying lipids that are significantly altered and could serve as potential biomarkers. nih.govacs.org The use of deuterated lipids as internal standards has been pivotal in identifying lipid signatures associated with various conditions in preclinical studies. caymanchem.comnih.gov

Advancements in Target Identification and Validation in Lipid Metabolism Research

Understanding the intricate network of lipid metabolism is crucial for identifying new therapeutic targets. nih.gov Deuterated lipids like this compound are used in metabolic flux analysis to trace the dynamic changes in lipid pathways. By introducing the labeled compound into a biological system, researchers can follow the incorporation of the deuterium (B1214612) label into various downstream lipid species over time. acs.orgnih.gov

This approach provides a quantitative measure of the rates of lipid synthesis, transport, and breakdown. nih.govacs.org Such detailed metabolic information is invaluable for:

Target Identification: Pinpointing specific enzymes or pathways that are dysregulated in disease states. nih.gov

Target Validation: Assessing the effect of potential drug candidates on lipid metabolism by measuring changes in the flux of the deuterated label through specific pathways. chalmers.se

The use of this compound and other deuterated lipids allows for the precise tracking of metabolic fates, contributing significantly to the identification and validation of novel targets for therapeutic intervention in lipid-related disorders. chalmers.se

Q & A

Basic: What are the key considerations for synthesizing rac-1,2-Dipalmitoylglycerol-d5 with high isotopic purity?

Answer:
Synthesis requires precise deuterium incorporation at specific positions (e.g., glycerol backbone or acyl chains). Key steps include:

  • Deuterium Source Selection : Use deuterated precursors (e.g., D₂O, deuterated fatty acids) to ensure isotopic enrichment. For acyl chains, deuterated palmitic acid-d5 is critical .
  • Reaction Optimization : Monitor reaction conditions (temperature, catalysts) to minimize isotopic scrambling. For example, enzymatic esterification may preserve deuterium placement better than chemical methods .
  • Purification : Employ column chromatography (e.g., silica gel or HPLC) to separate non-deuterated byproducts. Confirmation via mass spectrometry (MS) ensures isotopic purity >95% .

Basic: Which analytical techniques are most effective for confirming the structural integrity and isotopic labeling of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ²H NMR distinguish deuterium positions. For example, the absence of proton signals in deuterated regions confirms labeling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies exact mass shifts (e.g., +5 Da for d5 labeling) and fragmentation patterns to verify acyl chain placement .
  • Infrared Spectroscopy (IR) : Detects C-D bond stretching vibrations (~2100 cm⁻¹), confirming deuterium substitution .

Advanced: How can researchers address discrepancies in lipid bilayer behavior observed when using this compound compared to non-deuterated analogs?

Answer:
Deuterium’s higher mass may alter phase transition temperatures or membrane fluidity. To resolve discrepancies:

  • Control Experiments : Compare deuterated and non-deuterated analogs under identical conditions (e.g., differential scanning calorimetry for phase transitions) .
  • Computational Modeling : Simulate deuterium’s impact on molecular dynamics (e.g., bond vibrations, packing density) using tools like GROMACS .
  • Cross-Validation : Replicate findings with alternative deuterated lipids (e.g., rac-1-Oleoyl-2-linoleoylglycerol-d5) to isolate isotope-specific effects .

Basic: What safety protocols are critical when handling this compound in lipid metabolism studies?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent skin contact. Use respiratory filters if aerosol formation is possible .
  • Storage : Store at -86°C in sealed containers to prevent degradation. Avoid exposure to moisture or oxygen, which may hydrolyze ester bonds .
  • Waste Disposal : Follow OSHA HCS guidelines for lipid waste, including incineration or chemical deactivation .

Advanced: How should experimental design account for isotopic effects when using this compound in metabolic tracing studies?

Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium slows enzymatic reactions (e.g., lipase cleavage). Use shorter incubation times or adjust enzyme concentrations to match non-deuterated controls .
  • Tracer Dilution : Quantify deuterium incorporation via LC-MS to correct for isotopic dilution in biological matrices .
  • Negative Controls : Include non-deuterated analogs to distinguish isotope-specific artifacts from biological effects .

Basic: What are the best practices for preparing this compound stock solutions to ensure stability?

Answer:

  • Solvent Selection : Dissolve in chloroform:methanol (2:1 v/v) to prevent oxidation. Avoid aqueous buffers unless emulsified with detergents .
  • Aliquot Storage : Divide into small volumes (e.g., 100 µL) under nitrogen gas to minimize freeze-thaw cycles .
  • Stability Testing : Regularly analyze aliquots via thin-layer chromatography (TLC) to detect hydrolysis or oxidation .

Advanced: How can researchers resolve contradictions in published data on this compound’s role in signaling pathways?

Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay types) across studies using tools like PRISMA guidelines .
  • Dose-Response Curves : Re-evaluate concentration-dependent effects, as deuterated compounds may exhibit altered bioavailability .
  • Collaborative Replication : Partner with independent labs to validate findings, ensuring methodological transparency (e.g., detailed protocols in supplemental materials) .

Basic: Why is this compound preferred over non-deuterated analogs in certain lipidomics studies?

Answer:

  • Isotopic Labeling : Enables precise tracking in metabolic flux analysis via MS without interfering with endogenous lipids .
  • Signal Differentiation : Deuterium creates distinct MS/MS fragmentation patterns, simplifying identification in complex mixtures .
  • Reduced Background Noise : Avoids overlap with natural isotopic distributions (e.g., ¹³C), enhancing signal-to-noise ratios .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

  • Quality Control (QC) Metrics : Mandate certificates of analysis (CoA) for isotopic purity (>95%) and fatty acid composition .
  • Standardized Protocols : Adopt Good Laboratory Practices (GLP) for reaction monitoring (e.g., in-situ FTIR for esterification progress) .
  • Inter-Laboratory Calibration : Share reference samples with collaborating labs to harmonize synthesis outcomes .

Basic: How does this compound’s physicochemical properties differ from its non-deuterated form?

Answer:

  • Melting Point : Deuterium increases melting temperature slightly (e.g., ~1-2°C) due to stronger C-D bonds .
  • Solubility : Similar to non-deuterated forms in organic solvents but may vary in aqueous systems due to altered hydrophobicity .
  • Stability : Enhanced resistance to radical-mediated oxidation but prone to hydrolysis under acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.